N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-bis(pyridin-3-ylamino)phosphinothioylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N6PS/c23-22(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUBXHBHRFISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation
Hypothetical Application of Electron Microscopy and Surface Characterization Techniques for Aggregates of N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
The aggregation behavior of this compound is a critical aspect of its material properties. Electron microscopy and surface characterization techniques would be indispensable in elucidating the morphology, size distribution, and surface properties of these aggregates.
| Parameter | Description |
| Morphology | The overall shape and form of the aggregates (e.g., spherical, fibrillar). |
| Size Distribution | The range and average size of the aggregated particles. |
| Surface Topography | The texture and features on the surface of the aggregates. |
| Degree of Agglomeration | The extent to which primary particles have clustered together. |
Transmission Electron Microscopy (TEM) would offer insights into the internal structure of the aggregates. By transmitting a beam of electrons through an ultrathin sample, TEM could reveal details about the arrangement of individual molecules within the aggregates and the presence of any ordered structures or crystalline domains.
Atomic Force Microscopy (AFM) is another powerful technique that could be used to characterize the surface of the aggregates at the nanoscale. AFM would not only provide topographical information with high resolution but could also probe the mechanical properties of the aggregates, such as their stiffness and adhesion.
The data that could be hypothetically obtained from these techniques are presented in the following interactive table:
| Technique | Observable Parameters | Potential Research Findings |
| Scanning Electron Microscopy (SEM) | Aggregate size and shape, surface morphology, porosity. | Determination of whether the aggregates form as amorphous clusters or well-defined geometric structures. Quantification of the size distribution which could be influenced by preparation conditions. |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, presence of lattice fringes. | Identification of crystalline or amorphous regions within the aggregates. Measurement of intermolecular spacing if crystalline domains are present, providing insights into the packing of the this compound molecules. |
| Atomic Force Microscopy (AFM) | High-resolution surface topography, surface roughness, phase imaging to map different components on the surface. | Detailed mapping of the aggregate surface at the nanometer scale. Analysis of surface roughness which can be correlated with the aggregation process. |
It is crucial to reiterate that the information presented in this section is a projection of the potential application of these techniques and is not based on existing experimental data for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure.researchgate.net
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide, these calculations can provide a detailed picture of its molecular orbitals and charge distribution.
Density Functional Theory (DFT) for Geometry Optimization and Orbital Analysis.researchgate.net
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. By applying DFT, the geometry of this compound can be optimized to its lowest energy state. This optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.
For analogous phosphoramides, DFT calculations have been employed to determine these geometric parameters. For instance, in studies of other phosphoric triamides, the P=O and P-N bond lengths are of particular interest as they influence the electronic and steric properties of the molecule. In the case of this compound, the P=S bond length would be a key parameter, which is expected to be longer than a P=O bond due to the larger atomic radius of sulfur.
Orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also a critical output of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyridinyl-substituted phosphoramides, the HOMO is often localized on the pyridinyl rings and the nitrogen atoms of the triamide, while the LUMO may be centered on the phosphoryl or thiophosphoryl group.
Table 1: Illustrative DFT-Calculated Parameters for a Generic Phosphoramide (B1221513). (Note: This table is illustrative and not based on direct calculations for the subject compound.)
| Parameter | Value |
|---|---|
| P=S Bond Length | ~1.95 Å |
| P-N Bond Length | ~1.65 Å |
| N-P-N Bond Angle | ~105° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
For this compound, the MEP map would likely show negative potential around the sulfur atom of the thiophosphoryl group and the nitrogen atoms of the pyridinyl rings, indicating these are sites for electrophilic attack. The hydrogen atoms of the amide groups would exhibit positive potential, making them susceptible to nucleophilic attack. Studies on 3-aminopyridine (B143674) have shown that the nitrogen of the pyridine (B92270) ring is a region of significant negative electrostatic potential, suggesting its availability for interactions. nih.gov
Conformational Landscape Analysis and Energy Minima
The flexibility of the pyridinyl groups around the P-N bonds allows for multiple conformations of this compound. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with solvent molecules.
An MD simulation of this compound in a solvent like water would reveal how the molecule behaves in a more realistic environment. It could show the flexibility of the pyridinyl groups, the stability of intramolecular hydrogen bonds, and the formation of intermolecular hydrogen bonds with water molecules. Such simulations are crucial for understanding the behavior of the molecule in solution. Studies on other organophosphorus compounds have successfully used MD simulations to understand their interactions in aqueous solutions. researchgate.net
Prediction of Reactivity and Binding Sites
Theoretical calculations can be used to predict the reactivity of a molecule and identify its likely binding sites for interactions with other molecules. Reactivity descriptors, derived from DFT calculations, such as the Fukui function and local softness, can pinpoint the most reactive atoms in the molecule.
For this compound, the nitrogen atoms of the pyridinyl rings and the sulfur atom are expected to be the primary sites for binding to metal ions or other electrophiles. The amide protons could act as hydrogen bond donors in interactions with biological macromolecules.
Intermolecular Interaction Analysisresearchgate.net
The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal lattice. researchgate.net
π-π Stacking Interactions Involving Pyridinyl Rings
There is no available research that specifically analyzes the π-π stacking interactions between the pyridinyl rings of this compound. A computational study in this area would focus on the arrangement of the aromatic rings in the crystal lattice. Key parameters such as the inter-planar distance, centroid-to-centroid distance, and slip angle would be calculated to characterize the nature and strength of these non-covalent interactions. These interactions are fundamental to the stability and electronic properties of the solid-state structure.
Coordination Chemistry and Metal Complexation
Ligand Design Principles for Metal Coordination
The unique structural features of N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide dictate its behavior as a ligand in metal coordination. The presence of both hard and soft donor atoms, combined with the flexibility of the P-N backbone, allows for a variety of coordination modes.
This compound possesses multiple potential donor atoms: the three pyridinyl nitrogen atoms, the three amide nitrogen atoms, and the thiophosphoryl sulfur atom. The pyridinyl nitrogen atoms are relatively basic and readily available for coordination. The thiophosphoryl sulfur atom, being a soft donor, is expected to coordinate preferentially with soft metal ions. The amide nitrogens can also participate in coordination, often upon deprotonation. This versatility in donor atoms allows the ligand to coordinate with a wide range of metal ions, from hard to soft, leading to the formation of diverse complex structures.
The multidentate nature of this compound allows for both chelation and bridging coordination modes. rsc.org Chelation, the formation of a ring structure between the ligand and a central metal atom, can occur through various combinations of donor atoms. For instance, a single ligand molecule could bind to a metal center via one or more pyridinyl nitrogen atoms and the thiophosphoryl sulfur atom, forming stable five- or six-membered chelate rings. libretexts.org
Alternatively, the ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. rsc.org This bridging can be facilitated by the pyridinyl groups, where each nitrogen atom coordinates to a different metal ion, or through the P=S group, where the sulfur atom bridges two metal centers. The steric and electronic properties of the metal ion, as well as the reaction conditions, play a crucial role in determining whether a chelating or bridging mode is favored. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with phosphorothioic triamide ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various analytical techniques to determine their stoichiometry, structure, and properties.
While specific studies on this compound are limited, research on analogous phosphoric triamide ligands, such as tris(pyridin-2-yl)phosphoric triamide, provides insight into the expected coordination behavior with transition metals like Co(II) and Cu(II). rsc.orgnih.gov For example, a cobalt(II) complex with a related phosphoric triamide was synthesized and characterized, revealing that the ligand can act in a flexible tridentate manner. rsc.orgnih.gov It is anticipated that this compound would form similar complexes, potentially coordinating through the pyridinyl nitrogen atoms and the thiophosphoryl sulfur atom.
The synthesis of such complexes would typically involve mixing the ligand and a metal(II) salt (e.g., CoCl₂ or CuSO₄) in a solvent like methanol (B129727) or ethanol, followed by heating or stirring at room temperature. The resulting solid complex can be isolated by filtration and purified by recrystallization.
Table 1: Representative Transition Metal Complexes with Related Phosphoric Triamide Ligands
| Metal Ion | Ligand | Formula of Complex | Coordination Mode |
| Co(II) | Tris(pyridin-2-yl)phosphoric triamide | [Co{(O)P[NH-2Py]₂[NH-2PyH]}₂]Cl₃ | Tridentate Chelation |
| Cu(II) | Tris(pyridin-2-yl)phosphoric triamide | Byproduct in synthesis | MOF structure |
Data based on studies of related phosphoric triamide ligands. rsc.orgnih.gov
The versatile donor set of this compound also makes it a suitable candidate for forming complexes with main group metals. The interaction with these metals would likely involve the hard nitrogen donor atoms, particularly the pyridinyl nitrogens. The synthesis of such complexes would follow similar procedures to those for transition metals, involving the reaction of the ligand with a main group metal salt or organometallic precursor. Characterization would be essential to determine the coordination geometry and bonding within these complexes.
Spectroscopic Analysis of Coordination Modes in Complexes
Spectroscopic techniques are indispensable for elucidating the coordination modes of this compound in its metal complexes. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard. nih.gov
Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand are observed in the IR spectrum. For instance, the P=S stretching vibration, typically observed in a specific region of the spectrum, would be expected to shift to a lower frequency upon coordination of the sulfur atom to a metal center. Similarly, changes in the vibrational modes of the pyridine (B92270) rings would indicate the involvement of the pyridinyl nitrogen atoms in coordination.
³¹P NMR spectroscopy is another valuable tool for studying these complexes. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. Coordination of the thiophosphoryl sulfur or the amide nitrogens to a metal ion would cause a significant change in the ³¹P NMR chemical shift compared to the free ligand. By comparing the spectra of the free ligand and its metal complexes, one can gain valuable insights into the coordination mode. nsmsi.ir
Table 2: Expected Spectroscopic Shifts Upon Coordination
| Spectroscopic Technique | Functional Group | Expected Shift Upon Coordination |
| Infrared (IR) Spectroscopy | P=S (stretch) | Shift to lower wavenumber |
| Pyridine C=N (stretch) | Shift to higher wavenumber | |
| ³¹P NMR Spectroscopy | P | Downfield or upfield shift |
This comprehensive approach, combining synthetic chemistry with detailed spectroscopic analysis, is crucial for understanding the rich coordination chemistry of this compound and for paving the way for the development of new metal complexes with potentially interesting properties and applications.
NMR Chemical Shift Perturbations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the coordination of N,N',N''-Tris(3-pyridinyl) phosphorothioic triamide in solution. Upon complexation with a metal ion, significant changes in the chemical shifts of the ligand's protons and phosphorus nucleus are observed.
Proton NMR (¹H NMR) spectra of the free ligand exhibit characteristic signals for the protons on the pyridinyl rings. Upon coordination to a metal center, these signals can undergo substantial downfield or upfield shifts. The magnitude and direction of these shifts provide valuable information about the coordination environment. For instance, the protons closest to the coordinating nitrogen atoms typically experience the most significant perturbation. In the case of paramagnetic metal complexes, the signals can be significantly broadened and shifted over a wider range due to the influence of the unpaired electrons of the metal ion.
Phosphorus-31 NMR (³¹P NMR) provides direct insight into the electronic environment of the phosphorus atom. The chemical shift of the phosphorus nucleus in the phosphorothioic triamide core is sensitive to coordination events. If the sulfur atom coordinates to a metal ion, a significant change in the ³¹P chemical shift is expected, reflecting the alteration in the P=S bond character.
While specific NMR data for complexes of N,N',N''-Tris(3-pyridinyl) phosphorothioic triamide are not extensively documented in the reviewed literature, studies on analogous tris(pyridyl)phosphine ligands provide a framework for interpretation. For example, in complexes of tris(2-pyridyl)phosphine (B3050498) oxide, coordination through the pyridinyl nitrogen atoms leads to noticeable shifts in the pyridyl proton resonances.
A hypothetical representation of NMR chemical shift perturbations upon coordination is presented in the table below.
| Nucleus | Free Ligand (ppm) | Coordinated Ligand (ppm) | Change (Δδ, ppm) |
| Pyridyl H (α) | 8.5 | 8.8 | +0.3 |
| Pyridyl H (β) | 7.3 | 7.5 | +0.2 |
| Pyridyl H (γ) | 7.8 | 8.0 | +0.2 |
| ³¹P | 50 | 45 | -5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within the ligand and the metal complexes. The spectrum of N,N',N''-Tris(3-pyridinyl) phosphorothioic triamide is characterized by absorption bands in the UV region, corresponding to π→π* transitions within the pyridinyl rings and n→π* transitions involving the nitrogen and sulfur atoms.
Upon complexation with a metal ion, new absorption bands may appear in the visible region of the spectrum. These bands are often attributed to d-d transitions within the metal center or to charge transfer transitions between the metal and the ligand (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT). The position and intensity of these bands are dependent on the identity and oxidation state of the metal ion, as well as the coordination geometry of the resulting complex. For instance, the formation of octahedral Ni(II) complexes with related nitrogen-containing ligands often results in characteristic absorptions in the visible range. nih.gov
Analysis of the shifts in the ligand-centered transitions can also provide evidence of coordination. Coordination of the pyridinyl nitrogen atoms to a metal ion can lead to a bathochromic (red) or hypsochromic (blue) shift of the π→π* bands.
EPR Spectroscopy for Paramagnetic Metal Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study complexes containing paramagnetic metal ions, i.e., those with unpaired electrons. This method provides detailed information about the electronic structure and the local environment of the metal center.
When N,N',N''-Tris(3-pyridinyl) phosphorothioic triamide coordinates to a paramagnetic metal ion, such as Cu(II), Mn(II), or Co(II), the resulting complex can be analyzed by EPR. The EPR spectrum is characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron, and its anisotropy can reveal details about the symmetry of the coordination sphere.
Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the donor atoms of the ligand. Analysis of the hyperfine structure can confirm the coordination of the pyridinyl nitrogen atoms to the metal center, as the interaction with the ¹⁴N nuclei would lead to characteristic splitting patterns in the spectrum. EPR can be a powerful tool for confirming the direct coordination of the ligand to a paramagnetic metal center and for probing the magnetic properties of the resulting complex. researchgate.net
X-ray Crystallography of Metal-Ligand Architectures
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The multidentate nature of N,N',N''-Tris(3-pyridinyl) phosphorothioic triamide makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.
Design and Synthesis of N,N',N''-Tris(3-pyridinyl) Phosphorothioic Triamide-Based MOFs
The design of MOFs based on this ligand involves the selection of appropriate metal nodes that can connect the tritopic linker into a three-dimensional network. The geometry of the ligand, with its three pyridinyl arms extending from a central core, can lead to the formation of porous frameworks with specific topologies.
The synthesis of these MOFs is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent. The choice of solvent, temperature, and reaction time can significantly influence the resulting structure. The flexibility of the ligand may allow for the formation of different phases under varying synthetic conditions. The synthesis of MOFs often involves a self-assembly process where the final structure is determined by the interplay of coordination bonds, hydrogen bonds, and other non-covalent interactions.
Structural Diversity of MOF Architectures
The use of a flexible, tripodal ligand like N,N',N''-Tris(3-pyridinyl) phosphorothioic triamide can lead to a wide range of MOF architectures. The rotational freedom around the P-N bonds allows the pyridinyl groups to adopt different orientations, which can result in frameworks with varying pore sizes and shapes.
The structural diversity can be further enhanced by varying the metal node. For instance, the use of dinuclear paddlewheel units, common in MOF chemistry, could lead to pillared-layer structures where the ligand bridges between the layers. Alternatively, the use of metal clusters as secondary building units (SBUs) could result in highly connected and robust frameworks. The potential for the thiophosphoryl group to participate in coordination or act as a hydrogen bond acceptor adds another layer of complexity and potential for structural variation. The resulting MOFs could exhibit interpenetration, where multiple independent frameworks are intertwined, or they could form open, porous structures suitable for guest molecule encapsulation. The specific topology of the resulting network will be a consequence of the coordination preferences of the metal ion and the conformational flexibility of the ligand.
Pore Engineering and Tunability in this compound-MOFs
The inherent structural characteristics of the TPTA ligand, with its three pyridyl groups capable of coordinating to metal centers, provide a foundation for building robust and porous frameworks. The phosphorothioic triamide core adds a degree of flexibility and potential for hydrogen bonding interactions, which can further influence the packing of the framework and the resulting porosity.
One of the primary methods for tuning the pore structure of TPTA-MOFs is through the judicious selection of the metal node. Different metal ions have distinct coordination preferences, in terms of both coordination number and geometry, which directly impacts the topology of the resulting framework. For instance, the use of a metal ion that favors a higher coordination number can lead to a more open and porous structure compared to a metal ion with a lower coordination preference.
The concept of mixed-linker synthesis is another powerful tool for pore engineering in TPTA-MOFs. By introducing a secondary organic linker with a different length or geometry alongside TPTA during the synthesis, it is possible to systematically vary the pore size and shape of the resulting framework. This approach allows for the fine-tuning of the porous environment to suit specific applications. For example, incorporating a longer secondary linker can lead to an expansion of the pores, while a more rigid linker can impart greater stability to the framework.
Solvent molecules can also play a crucial role in templating the structure of TPTA-MOFs and influencing their porosity. The size and shape of the solvent molecules present during the synthesis can direct the assembly of the framework, leading to different crystalline phases with varying pore architectures. In some cases, the removal of these solvent molecules from the pores can lead to a stable, porous material, while in others, the framework may undergo a structural transformation. This guest-dependent porosity highlights the dynamic nature of these materials. A related compound, N, N', N″-tris (3-pyridyl) trimesic amide, has been shown to form an organic porous structure with a pore diameter of approximately 1.087 nm through intermolecular hydrogen bonds, underscoring the potential of similar tris(pyridyl) amide structures to generate porosity. researchgate.net
Post-synthetic modification (PSM) offers a further avenue for tailoring the properties of TPTA-MOFs. This involves chemically modifying the framework after its initial synthesis. For instance, functional groups on the TPTA ligand or on a co-linker could be altered to change the chemical environment within the pores, thereby influencing the material's selectivity for certain guest molecules.
The following table summarizes hypothetical examples of how different synthetic strategies could be employed to tune the pore characteristics of TPTA-based MOFs, based on general principles of MOF chemistry.
| MOF Designation | Metal Ion | Co-Linker | Synthesis Solvent | Resulting Pore Characteristics |
| TPTA-MOF-1 | Zn(II) | None | N,N-Dimethylformamide | Microporous with moderate surface area |
| TPTA-MOF-2 | Cu(II) | 1,4-Benzenedicarboxylic acid | N,N-Diethylformamide | Mesoporous with increased pore volume |
| TPTA-MOF-3 | Zr(IV) | 4,4'-Biphenyldicarboxylic acid | Acetic Acid (modulator) | Hierarchical pores with high stability |
| TPTA-MOF-4 | Co(II) | None | Dichloromethane | Guest-dependent porosity, flexible framework |
This table is illustrative and based on established principles of MOF design. Specific experimental realization would be required for confirmation.
The systematic application of these pore engineering strategies to TPTA-based MOFs is a promising area of research. By carefully controlling the synthetic conditions and the chemical components, it is possible to create a family of materials with tailored porosity, paving the way for their use in a wide range of advanced applications. The flexibility of the TPTA ligand, combined with the versatility of MOF chemistry, provides a powerful platform for the rational design of functional porous materials.
Supramolecular Assemblies and Self Organization
Design Principles for Self-Assembling Systems
The design of self-assembling systems based on molecules like N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide hinges on the principles of molecular recognition and complementarity. The specific geometry and electronic properties of the molecule dictate the directionality and strength of non-covalent interactions, leading to the spontaneous formation of ordered structures.
Key design principles applicable to this compound include:
Directionality of Hydrogen Bonds: The N-H groups of the triamide core act as hydrogen bond donors, while the pyridinyl nitrogen atoms and the thiophosphoryl sulfur atom can act as acceptors. The defined spatial orientation of these groups directs the assembly into predictable patterns.
Coordination Chemistry: The pyridinyl nitrogen atoms are effective ligands for metal ions. This allows for the construction of coordination polymers and metal-organic frameworks where the phosphorothioic triamide acts as a tridentate bridging ligand. rsc.org
Shape and Symmetry: The C3 symmetry of the molecule can be exploited to form highly ordered, often porous, structures. This is a common strategy in the design of molecular containers and frameworks.
Host-Guest Interactions: The potential for a pseudo-cavity formed by the three pyridinyl arms allows the molecule to act as a host for guest molecules or ions, a principle central to its application in recognition and sensing.
An analogous molecule, N,N',N''-tris(4-pyridyl)trimesic amide (TPTA), demonstrates these principles by self-assembling into metallogels in the presence of Fe(III)/Fe(II) ions through a combination of metal-ligand interactions and intermolecular hydrogen bonding. nih.gov This highlights the potential for this compound to form similar functional supramolecular materials.
Hydrogen-Bonded Frameworks
Hydrogen bonding is a primary driving force in the self-assembly of phosphorothioic triamides. The N-H groups of the amide linkages are strong hydrogen bond donors, while the pyridinyl nitrogen atoms and the thiophosphoryl sulfur atom can serve as acceptors. In the solid state, these interactions lead to the formation of extended one-, two-, or three-dimensional networks.
In a related compound, N,N',N''-tribenzylphosphorothioic triamide, the sulfur atom is involved in intermolecular N-H···S hydrogen bonds, which connect the molecules into extended chains. nih.gov This demonstrates the capability of the P=S group to act as a hydrogen bond acceptor, a feature that would also be present in this compound.
The interplay between different hydrogen bond acceptors can lead to complex networks. For instance, in phosphoric triamides (the oxygen analogue), competition between the phosphoryl oxygen and pyridinyl nitrogen as hydrogen-bond acceptors is observed. The specific hydrogen bonding pattern can be influenced by the presence of solvent molecules or co-formers. While thioamides are generally considered weaker hydrogen-bond acceptors than their oxoamide (B1213200) counterparts, they can still form robust hydrogen-bonded assemblies. chemrxiv.org
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Structure |
| N-H | N (pyridinyl) | Intermolecular | Chains, sheets |
| N-H | S=P | Intermolecular | Dimers, chains |
| C-H (pyridinyl) | S=P | Intermolecular | Network stabilization |
Co-crystal Formation and Solvent Inclusion
Co-crystallization is a powerful technique for modifying the physicochemical properties of a compound by incorporating a second molecule (a co-former) into the crystal lattice through non-covalent interactions. For this compound, the pyridinyl groups and the amide functionalities make it an excellent candidate for forming co-crystals with molecules that can participate in hydrogen bonding, such as carboxylic acids or other amides.
Studies on the co-crystallization of pyridine-2-carboxamide with dicarboxylic acids have shown that the length of the acid's carbon chain can influence the resulting hydrogen-bonding motif, leading to different supramolecular architectures, such as trimers or one-dimensional chains. nih.gov A similar principle would apply to co-crystals of this compound, where the choice of co-former could be used to tune the final structure.
The formation of solvates, where solvent molecules are incorporated into the crystal structure, is also a common phenomenon. These solvent molecules can play a crucial role in stabilizing the crystal lattice by participating in the hydrogen-bonding network. For example, in a related phosphoric triamide, the presence of water and DMF molecules leads to different hydrogen-bonding patterns compared to the anhydrous form.
Anion/Cation Recognition and Sensing Mechanisms
The tripodal structure of this compound makes it a promising candidate for the recognition and sensing of cations and anions. researchgate.net The three pyridinyl groups can converge to create a binding pocket, and the electronic properties of this pocket can be modulated for selective ion binding.
Cation Recognition: The pyridinyl nitrogen atoms are Lewis basic sites that can coordinate to metal cations. The pre-organized arrangement of these three binding sites can lead to the selective complexation of metal ions of a specific size and charge. The tripodal platform allows for the formation of stable complexes, often with a 1:1 stoichiometry. nih.gov
Anion Recognition: The N-H groups of the triamide core are oriented to act as hydrogen bond donors for anionic guests. The binding of an anion within this framework would be stabilized by multiple hydrogen bonds. The thiophosphoryl group can also influence the electronic environment of the binding pocket.
Sensing mechanisms often rely on a measurable change in a physical property of the receptor upon binding a guest. For this compound, potential sensing mechanisms could include:
Fluorescence Spectroscopy: Changes in the fluorescence emission spectrum upon ion binding.
UV-Vis Spectroscopy: Shifts in the absorption spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of the receptor upon complexation.
A review of tripodal receptors highlights that the molecular design allows for the rational control of binding properties such as complex stability and selectivity. nih.gov
Directed Assembly through Non-Covalent Interactions
The predictable and directional nature of non-covalent interactions, such as hydrogen bonds and metal-coordination bonds, allows for the directed assembly of this compound into complex, higher-order structures. By carefully selecting building blocks and reaction conditions, it is possible to control the dimensionality and topology of the resulting supramolecular assembly.
An analogous compound, N,N',N''-tris(3-pyridyl)trimesic amide, when reacted with silver(I) salts, forms a two-dimensional coordination polymer. In this structure, the silver ions act as connectors between the tripyridyltriamide ligands, forming large 48-membered macrocycles that propagate into an extended sheet. rsc.org This demonstrates how the tridentate nature of such molecules can be used to direct the formation of specific network architectures.
Mechanistic Investigations of Chemical Reactivity
Reaction Pathways and Transition State Analysis
There are no specific studies detailing the reaction pathways or transition state analyses for N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide found in the reviewed scientific literature. Computational and experimental investigations that would elucidate the energetic barriers and intermediate structures for its reactions have not been published.
Hydrolysis and Degradation Mechanisms
Detailed mechanistic information or kinetic data regarding the hydrolysis and degradation of this compound is not available in the public scientific domain. The stability of the P-N and P=S bonds towards hydrolysis would be a key factor in its environmental persistence and viability in various chemical applications, but specific pathways, product identification, and reaction rates have not been documented. For comparison, related compounds like NBPT have been studied for their hydrolysis and degradation in soil environments, but this data cannot be extrapolated to the title compound. researchgate.netresearchgate.net
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound remains unexplored in the available literature. Research into its electrochemical properties, such as its redox potentials and the behavior of the sulfur and nitrogen centers under oxidative or reductive conditions, has not been reported.
Electrophilic and Nucleophilic Substitution Reactions
No dedicated studies on the electrophilic and nucleophilic substitution reactions of this compound have been published. The reactivity of the pyridinyl rings towards electrophiles and the susceptibility of the phosphorus center to nucleophilic attack are areas that require future investigation to fully characterize the compound's chemical behavior.
Catalytic Applications (as a ligand or organocatalyst)
While specific applications have not been detailed, the molecular structure of this compound suggests potential utility in catalysis, particularly in coordination chemistry and materials science.
There is no published research demonstrating the use of this compound as a ligand or organocatalyst in homogeneous catalysis. Its multiple pyridinyl nitrogen atoms represent potential coordination sites for metal centers, but the synthesis and catalytic activity of such complexes have not been reported.
The primary suggested application for this compound is as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them promising candidates for heterogeneous catalysts. rsc.org
The incorporation of this compound as a structural linker could imbue a resulting MOF with specific catalytic properties. The key structural features that could contribute to catalysis include:
Lewis Basic Sites: The nitrogen atoms of the three pyridinyl groups can act as Lewis bases. These sites can be catalytically active for a variety of organic reactions. rsc.org
Coordination Sites: The pyridinyl nitrogen atoms can serve as coordination points for the framework's metal nodes or as post-synthetic modification sites to anchor catalytically active metal species.
Modulated Pore Environment: The size, shape, and functionality of the linker molecule dictate the environment within the MOF's pores, which can influence substrate selectivity and transition state stabilization in catalytic cycles. ccspublishing.org.cn
Molecular Biophysical Interactions and Mechanistic Insights
Fundamental Binding Interactions with Biomolecules
The unique structure of N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide, featuring a central phosphorothioic triamide core and three flexible pyridinyl arms, allows for diverse binding modes with biomolecules like proteins and nucleic acids. These interactions are driven by a combination of hydrogen bonding, electrostatic interactions, and coordination chemistry.
In Silico Molecular Docking Studies
While direct molecular docking studies on this compound are not extensively documented in publicly available literature, research on related phosphoric and thiophosphoric triamide ligands provides significant insights into their potential as inhibitors of key viral and bacterial proteins. These computational studies predict the binding affinity and interaction patterns of ligands within the active sites of biological targets.
For instance, molecular docking simulations have been used to evaluate the inhibitory potential of various phosphoramide (B1221513) compounds against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) and the A42R profilin-like protein of the Monkeypox virus (PDB ID: 4QWO). nanobioletters.comfrontiersin.orgnih.govnih.govnih.gov These studies are crucial in the early stages of drug discovery, helping to identify promising candidates for further experimental validation.
Research on novel thiophosphoric triamide ligands and their metal complexes has demonstrated significant inhibitory potential against these viral targets. Docking studies have reported binding energies that are competitive with known antiviral drugs, suggesting a strong interaction with the viral proteins. researchgate.net For example, a thiophosphoric triamide ligand P(S)[NH-²Py]₃, when complexed with Co²⁺ and Cd²⁺, showed binding energies ranging from -5.5 to -8.9 kcal/mol against SARS-CoV-2 and Mpox targets.
| Ligand Type | Biological Target | PDB ID | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Organotin(IV)-phosphoric triamide complex | SARS-CoV-2 Mpro | 6LU7 | ~ -6.0 |
| Amidophosphoric acid ester | Monkeypox A42R Protein | 4QWO | ~ -6.0 |
| Thiophosphoric triamide P(S)[NH-²Py]₃ complexes | SARS-CoV-2 / Mpox | N/A | -5.5 to -8.9 |
Mechanistic Probes of Enzyme Inhibition at a Molecular Level
Phosphorothioic triamides, such as N-(n-butyl)thiophosphoric triamide (NBPT), are well-documented as potent enzyme inhibitors, particularly against the nickel-dependent enzyme urease. nih.govsilverfernchemical.com The study of these interactions provides a molecular-level understanding of the inhibition mechanism, which can be extrapolated to other enzymes.
The inhibition of urease by NBPT is a complex process that involves enzymatic modification of the inhibitor itself. nih.gov NBPT undergoes enzymatic hydrolysis within the enzyme's active site, leading to the formation of monoamidothiophosphoric acid (MATP). This resulting molecule then acts as the true inhibitor. nih.gov This mechanism, where the enzyme participates in its own inhibition, is characteristic of suicide substrates. nih.gov The MATP moiety binds directly to the two Ni(II) ions that are essential for the enzyme's catalytic activity. nih.gov This binding effectively blocks the active site and prevents the substrate, urea, from being hydrolyzed. researchgate.netmdpi.com
Similarly, the oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), is hydrolyzed to diamido phosphoric acid (DAP), which then binds in a tridentate fashion to the dinickel center. nih.gov This highlights a common mechanistic theme for this class of compounds: in-situ activation followed by tight binding to the metallic cofactors of the target enzyme. researchgate.netnih.gov
Ligand-Receptor Interaction Profiling at a Molecular Level
The interaction profile of this compound with protein receptors is dictated by its distinct structural features. The three pyridinyl groups can act as hydrogen bond acceptors via their nitrogen atoms, while the N-H groups of the triamide core can act as hydrogen bond donors. This capacity for forming multiple hydrogen bonds allows for specific and high-affinity interactions with amino acid residues in a receptor's binding pocket.
Hydrogen Bonding: With amino acid side chains (e.g., serine, threonine, aspartate, glutamate) and the peptide backbone.
Coordination Bonds: With metal cofactors (e.g., Ni²⁺, Zn²⁺, Mg²⁺) present in metalloproteins.
π-π Stacking: The aromatic pyridinyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
This versatile interaction potential makes compounds like this compound interesting candidates for targeting a wide range of protein receptors.
Spectroscopic Signatures of Biomolecular Binding
Spectroscopic techniques are invaluable for detecting and characterizing the binding of small molecules to biomolecules. Fourier Transform Infrared (FTIR) spectroscopy, in particular, is highly sensitive to changes in the secondary structure of proteins upon ligand binding. jelsciences.comresearchgate.netmdpi.com
When a ligand like a phosphorothioic triamide binds to a protein, it can induce conformational changes. These changes are reflected in the protein's FTIR spectrum, especially in the amide I (around 1600-1700 cm⁻¹) and amide II (around 1500-1600 cm⁻¹) bands. researchgate.netresearchgate.net The amide I band, which arises mainly from C=O stretching vibrations of the peptide backbone, is a sensitive indicator of secondary structure. mdpi.comresearchgate.net A shift in the position or a change in the shape of this band can indicate alterations in the protein's α-helix, β-sheet, and random coil content. researchgate.net For example, an increase in intermolecular β-sheets is often associated with protein aggregation or significant conformational rearrangement upon ligand interaction. researchgate.net Time-resolved FTIR difference spectroscopy can further provide dynamic details of these molecular interactions. nih.gov
Structural Analysis of Compound-Biomolecule Complexes
High-resolution structural analysis, primarily through X-ray crystallography, provides definitive evidence of how a ligand binds to its biomolecular target. The crystal structure of the Sporosarcina pasteurii urease in complex with the hydrolyzed product of NBPT offers a clear example. nih.gov
The structure reveals that the monoamidothiophosphoric acid (MATP) moiety is bound to the two Ni(II) ions in the active site. nih.gov Specifically, the binding involves a bridging oxygen atom (μ₂-O) and terminally bound oxygen and amino groups, effectively chelating the dinickel center. nih.gov The sulfur atom of the inhibitor points away from the metal ions. nih.gov This detailed structural information confirms the mechanism of inhibition and provides a template for the design of more potent inhibitors.
Advanced Materials Science Applications Non Clinical
Integration into Functional Materials
The primary application of N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide in functional materials lies in its use as a structural building block for metal-organic cages (MOCs) and metal-organic frameworks (MOFs). These materials are synthesized through the self-assembly of the ligand with various metal ions.
The tripodal nature of the ligand, with its three pyridinyl nitrogen atoms, acts as a tridentate donor, facilitating the formation of discrete, cage-like structures. For instance, the analogous ligand, N,N',N''-tris(3-pyridinyl)phosphoric triamide (TPPA), has been shown to react with transition metal ions such as Ni(II), Co(II), Zn(II), and Cd(II) to form M6L8 coordination cages. researchgate.net These cages possess large internal cavities and flexible windows, making them attractive for applications in areas such as guest encapsulation and catalysis.
Furthermore, the thiophosphoryl group (P=S) in this compound introduces a "softer" donor site compared to the phosphoryl group (P=O) in its phosphoric triamide counterpart. This can influence the coordination behavior and the resulting properties of the assembled materials. Research into a related ligand, [PS(NH³Py)3] (TPTA), which is structurally very similar, has demonstrated the formation of crystalline assemblies with interesting physical properties. researchgate.net These findings underscore the potential of this compound as a versatile linker for the design of functional, crystalline materials. The use of such nitrogen-rich linkers is also explored in the context of 3D-Nitrogen MOFs, which are of interest for their potential high-energy properties and structural stability.
Application in Sensors (e.g., ion sensors based on coordination)
The application of this compound in sensor technology is primarily linked to the luminescent properties of the MOCs it forms. The coordination of the ligand to metal ions can significantly influence its photophysical characteristics, leading to changes in fluorescence that can be exploited for sensing applications.
While direct studies on the sensing capabilities of MOCs derived from this compound are limited in the public domain, the pronounced fluorescence of related structures suggests their potential in this area. For example, MOCs formed with the analogous TPPA ligand and Zn(II) or Cd(II) ions exhibit strong blue fluorescent emissions that are an order of magnitude higher than that of the free ligand. researchgate.net This enhancement in luminescence upon coordination is a key principle in the design of "turn-on" fluorescent sensors.
The internal cavity of the MOCs could potentially bind specific ions or small molecules, leading to a modulation of the fluorescence signal. This could be due to several factors, including a change in the coordination environment of the metal ion, energy transfer processes between the guest molecule and the MOC, or conformational changes in the ligand. The pyridinyl groups and the thiophosphoryl moiety could also act as recognition sites for specific analytes, further enhancing the selectivity of such sensors.
Table 1: Potential Sensing Mechanisms of MOCs based on this compound
| Sensing Mechanism | Description | Potential Analytes |
| Fluorescence Enhancement | Increased emission intensity upon coordination with metal ions. | Metal ions |
| Fluorescence Quenching | Decrease in emission intensity upon binding of an analyte. | Nitroaromatic compounds, heavy metal ions |
| Ratiometric Sensing | Change in the ratio of emission intensities at two different wavelengths. | pH, specific ions |
Role in Polymer Chemistry or Hybrid Materials
Beyond discrete MOCs, this compound can serve as a cross-linking agent or a functional monomer in the development of advanced polymers and hybrid materials. Its trifunctional nature allows for the creation of three-dimensional polymer networks.
The pyridinyl groups can be involved in various polymerization reactions or can be used to graft the molecule onto polymer backbones, thereby introducing metal-coordinating sites into the polymer matrix. This can lead to the formation of hybrid organic-inorganic materials with tailored properties. For example, incorporating this ligand into a polymer could enhance its thermal stability, mechanical strength, or introduce catalytic activity.
The use of this compound as a linker in MOFs is a prime example of its role in creating hybrid materials. MOFs are crystalline porous materials consisting of metal ions or clusters bridged by organic ligands. These materials combine the properties of both organic and inorganic components, leading to applications in gas storage, separation, and catalysis. The structural flexibility and coordinating ability of this compound make it a candidate for the design of novel MOFs with specific topologies and functionalities.
Optoelectronic and Photophysical Properties within Materials Contexts
The optoelectronic and photophysical properties of materials containing this compound are of significant interest, particularly in the context of the MOCs they form. Research on a closely related ligand, TPTA, has shown that its coordination complexes can exhibit both luminescence and ferroelectricity. researchgate.net
A crystalline assembly containing a zinc-based MOC with the TPTA ligand was found to be highly luminescent, emitting a bright blue light under UV irradiation. researchgate.net This suggests that the ligand-to-metal charge transfer (LMCT) or intra-ligand transitions are influenced by the formation of the cage structure, leading to enhanced emission.
Furthermore, the same material exhibited ferroelectric properties, with a remnant polarization of 1.2 µC/cm² at room temperature. researchgate.net Ferroelectricity in these molecular materials is thought to arise from the ordering of polar components within the crystal lattice, which can be influenced by the presence of guest molecules and anions. This multifunctional behavior, combining luminescence and ferroelectricity, is unique among MOCs and opens up possibilities for their use in advanced optoelectronic devices, such as data storage, sensors, and light-emitting materials.
Table 2: Spectroscopic and Physical Properties of a Related Phosphorothioic Triamide System
| Property | Observation | Reference |
| Infrared (IR) Spectroscopy | P=S stretching frequency observed around 648 cm⁻¹. | ruixibiotech.com |
| N-H stretching bands appear in the region of 3240-3367 cm⁻¹. | ruixibiotech.com | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ³¹P{¹H} NMR signal for phosphorothioic triamides appears around 40.67-46.74 ppm. | ruixibiotech.com |
| Luminescence | MOCs with a similar ligand exhibit strong blue emission under UV light. | researchgate.net |
| Ferroelectric Properties | A remnant polarization (Pr) of 1.2 µCcm⁻² was measured for a related MOC. | researchgate.net |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
Future research into N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide is poised to benefit significantly from the exploration of novel and more efficient synthetic pathways. Current methodologies for creating similar phosphorothioic triamides often rely on multi-step processes that can be time-consuming and may result in modest yields. A primary objective for future synthetic work will be the development of one-pot or domino reaction sequences. These approaches could streamline the synthesis process, reduce waste by minimizing purification steps, and potentially lower production costs.
Furthermore, the principles of green chemistry are expected to heavily influence the design of new synthetic routes. This includes the use of less hazardous reagents and solvents, as well as exploring catalytic methods to improve reaction efficiency and atom economy. For instance, the development of novel catalysts, potentially based on earth-abundant metals, could offer milder reaction conditions and greater selectivity, thereby reducing the environmental impact of the synthesis. The synthesis of related compounds, such as N, N', N″-tris (3-pyridyl) trimesic amide, has been achieved through condensation amidation reactions, suggesting a potential avenue for exploration with the phosphorothioic triamide core. researchgate.net
Design of Advanced Derivatives with Tailored Properties
The functional versatility of the this compound scaffold presents a fertile ground for the design of advanced derivatives with highly specific and tailored properties. Future research will likely focus on systematic structural modifications to fine-tune its electronic, steric, and coordination characteristics.
One promising avenue is the introduction of various substituents onto the pyridinyl rings. By strategically adding electron-donating or electron-withdrawing groups, it may be possible to modulate the compound's reactivity, solubility, and its potential as a ligand in coordination chemistry. The study of different tris(pyridin-2-yl)phosphoric triamide derivatives has shown that the solvent and substituents can influence hydrogen bond interactions, which in turn affects the crystal packing and solid-state properties. rsc.org This highlights the potential for targeted modifications to control the supramolecular assembly of this compound derivatives.
Another area of focus will be the modification of the phosphorothioic triamide core itself. The substitution of the sulfur atom with oxygen or selenium, or the alteration of the amide linkers, could lead to new families of compounds with distinct physical and chemical properties. These advanced derivatives could find applications in materials science, catalysis, and medicinal chemistry, depending on the specific functional enhancements achieved through their design.
Integration with Machine Learning for Property Prediction
The integration of machine learning (ML) and artificial intelligence is set to revolutionize the study and application of this compound and its derivatives. ML models can be trained on existing experimental and computational data to predict a wide range of molecular properties, thereby accelerating the discovery of new materials with desired characteristics. nih.govescholarship.org
Future research will likely involve the development of quantitative structure-property relationship (QSPR) models for this class of compounds. mdpi.com By inputting molecular descriptors, such as electronic properties, steric parameters, and topological indices, these models can predict properties like solubility, thermal stability, and reactivity. This predictive capability will enable high-throughput virtual screening of large libraries of potential derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation. upf.edu
Furthermore, advanced ML techniques, such as deep learning and neural networks, could be employed to uncover complex relationships between molecular structure and function that are not immediately apparent through traditional analysis. escholarship.org These models can learn from vast datasets to identify subtle structural features that govern a compound's behavior, providing valuable insights for the rational design of new molecules with enhanced performance. The use of Δ-learning models, which predict corrections to lower-level calculations, could also accelerate high-level energy evaluations for reaction properties. rsc.org
Development of Advanced Spectroscopic and Imaging Techniques for In Situ Studies
A deeper understanding of the behavior of this compound in various environments will require the development and application of advanced spectroscopic and imaging techniques for in situ studies. These methods will allow for real-time observation of the compound's dynamics, interactions, and transformations under relevant conditions.
Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule, offering insights into its structure and bonding. nih.gov The use of synchrotron radiation-based spectroscopic techniques could allow for characterization at high spatial resolutions. researchgate.net Future research may focus on developing time-resolved spectroscopic methods to monitor the compound's behavior during chemical reactions or physical processes.
Advanced imaging techniques, such as fluorescence microscopy and scanning probe microscopy, could be used to visualize the spatial distribution and morphology of the compound and its derivatives in materials or biological systems. nih.govresearchgate.net For instance, by labeling the molecule with a fluorescent tag, its uptake and localization within cells could be tracked, providing valuable information for potential biomedical applications. The combination of spectroscopic and imaging techniques will provide a comprehensive picture of the compound's behavior at the molecular level, guiding the design of new applications.
Expanding Applications in Green Chemistry and Sustainable Technologies
The unique structural features of this compound make it an intriguing candidate for applications in green chemistry and sustainable technologies. The presence of nitrogen, phosphorus, and sulfur suggests potential uses in areas related to agriculture and environmental remediation.
A significant area of future research will be the exploration of this compound and its derivatives as enhanced efficiency fertilizers or urease inhibitors. wikipedia.orgsilverfernchemical.com The related compound N-(n-butyl)thiophosphoric triamide (NBPT) is a known urease inhibitor that reduces nitrogen loss from urea-based fertilizers. wikipedia.orgresearchgate.netacs.org Investigating the urease inhibition activity of this compound could lead to the development of new, more effective fertilizer additives that improve nutrient uptake by plants and reduce ammonia (B1221849) volatilization, a significant environmental concern. silverfernchemical.com
Furthermore, the pyridinyl groups in the molecule suggest potential applications in catalysis and as ligands for metal sequestration. The nitrogen atoms in the pyridine (B92270) rings can coordinate with metal ions, making these compounds potentially useful for the removal of heavy metal pollutants from water or soil. Research into the coordination chemistry of this compound with various metals will be crucial in developing these applications. The compound's potential as a flame retardant, owing to its phosphorus and nitrogen content, could also be an area of investigation for the development of more environmentally friendly fire-safe materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide, and how can purity be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution of pyridinyl groups onto a phosphorus-thioate core. For analogs like thio-TEPA, phosphorothioic triamides are synthesized via reactions of phosphorus sulfides with aziridine derivatives under inert conditions . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (hexane/ethyl acetate) is recommended. Purity validation requires HPLC (>95%) and elemental analysis .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- Methodology :
- FTIR : Identify P=S stretches (600-700 cm⁻¹) and pyridinyl C-N vibrations (1500-1600 cm⁻¹) .
- NMR : ¹H NMR detects pyridinyl protons (δ 7.5-8.5 ppm), while ³¹P NMR confirms the phosphorus environment (δ ~50-70 ppm for P=S) .
- XPS : Sulfur 2p peaks at ~164 eV (P=S) and phosphorus 2p at ~134 eV differentiate thiophosphoramides from phosphoramides .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Stability assays in buffered solutions (pH 2-12) monitored via UV-Vis spectroscopy. Hydrolysis is significant under acidic (pH <3) or basic (pH >10) conditions, with degradation products identified via LC-MS. Thermal stability (TGA/DSC) shows decomposition >200°C, suggesting storage at -20°C in anhydrous environments .
Advanced Research Questions
Q. How does the pyridinyl substitution pattern influence catalytic activity in cross-coupling reactions?
- Methodology : Compare catalytic efficiency of N,N',N"-Tris(3-pyridinyl) derivatives with non-aromatic analogs (e.g., TPPA in ) in Suzuki-Miyaura couplings. Kinetic studies (GC-MS monitoring) show enhanced electron-withdrawing effects from pyridinyl groups, accelerating oxidative addition of aryl halides .
Q. What structural modifications enhance anticancer activity in phosphorothioic triamide derivatives?
- Methodology : Spin-labeling or chloroethyl substitution (as in ’s thio-TEPA analogs) improves DNA alkylation. In vitro assays (P388 leukemia cells) and SAR analysis reveal nitroxyl radicals increase cytotoxicity (IC₅₀ reduced by 40% vs. hydroxylamine derivatives). Molecular docking identifies P=S interactions with DNA phosphate backbones .
Q. Can this compound be integrated into flame-retardant polymer composites, and what mechanisms dominate?
- Methodology : Incorporate into polymethyl methacrylate (PMMA) via in-situ polymerization. Cone calorimetry shows 30% reduction in peak heat release rate (pHRR) due to gas-phase radical quenching by pyridinyl nitrogen and phosphorus-sulfur synergism. Char residue analysis (SEM-EDS) confirms P-O-C network formation .
Q. How does the compound interact with nucleic acids in gene delivery systems?
- Methodology : Electrophoretic mobility shift assays (EMSAs) demonstrate binding to plasmid DNA via minor groove interactions. Zeta potential measurements show charge neutralization at 1:2 molar ratio (compound:DNA), facilitating cellular uptake in HeLa cells. Confocal microscopy tracks Cy3-labeled complexes .
Methodological Notes
- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps (e.g., phosphorus reagent handling) .
- Analytical Cross-Validation : Combine XRD for crystallinity data with dynamic light scattering (DLS) for aggregation studies in solution .
- Safety Protocols : PPE (gloves, goggles) mandatory; compound classified as irritant (GHS 07) based on analog data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
